Diethyl phenylmalonate

Catalog No.
S749444
CAS No.
83-13-6
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl phenylmalonate

CAS Number

83-13-6

Product Name

Diethyl phenylmalonate

IUPAC Name

diethyl 2-phenylpropanedioate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

FGYDHYCFHBSNPE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC

Synonyms

Phenylmalonic acid diethyl ester

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)OCC
  • Origin and Significance: Diethyl phenylmalonate is not typically obtained through the standard malonic ester synthesis due to the limitations of aryl halides as electrophiles []. Instead, it's often synthesized indirectly via a Claisen condensation between diethyl oxalate and ethyl phenylacetate, followed by a decarbonylation step []. This compound serves as a valuable building block for the synthesis of diverse molecules, including barbiturates, with applications in medicinal chemistry [, ].

Molecular Structure Analysis

  • Key Features: The structure of diethyl phenylmalonate (C₁₃H₁₆O₄) consists of a central phenyl ring (benzene) attached to a two-carbon chain (malonate group). Two ethoxy groups (ethyl esters) are linked to the carbonyl groups of the malonate unit []. This structure offers several notable aspects:
    • Aromatic character: The presence of the phenyl ring introduces aromatic character to the molecule, influencing its reactivity [].
    • Active methylene group: The central methylene group between the two ester functionalities is slightly acidic due to the electron-withdrawing nature of the nearby carbonyl groups. This acidity makes it susceptible to nucleophilic attack, a crucial aspect of its application in organic synthesis [].

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, diethyl phenylmalonate is not typically synthesized via the standard malonic ester synthesis. Here's the indirect method involving Claisen condensation and decarbonylation []:
EtOOC-CO-COOEt (Diethyl oxalate) + PhCH2COOEt (Ethyl phenylacetate) -> PhCH(COOEt)2 (Diethyl phenylmalonate) + CO2 (Carbon dioxide)
  • Barbiturate synthesis: Diethyl phenylmalonate is a key precursor for the synthesis of barbiturates, a class of drugs with sedative and anticonvulsant properties. The reaction involves condensation with a urea derivative followed by cyclization [].

Physical and Chemical Properties

  • Melting point: 16.5 °C []
  • Boiling point: 170–172 °C (14 mmHg) []
  • Density: 1.1 g/cm³ []
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform [].
  • Stability: Relatively stable under normal laboratory conditions [].

Mechanism of Action (Not Applicable)

Diethyl phenylmalonate does not have a direct biological effect and acts as a precursor molecule in organic synthesis.

  • Flammability: Diethyl phenylmalonate has a flash point of 120 °C, indicating flammability concerns [].
  • Toxicity: Data on the specific toxicity of diethyl phenylmalonate is limited. However, as with most organic compounds, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

Michael Addition Reactions

Diethyl phenylmalonate serves as a crucial nucleophile in Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. It reacts with α,β-unsaturated carbonyl compounds, forming valuable adducts with diverse structural features. This versatility allows researchers to synthesize complex molecules with specific functionalities, making it a vital tool in various research fields, including:

  • Natural Product Synthesis: Michael addition with diethyl phenylmalonate plays a significant role in the synthesis of various natural products, such as terpenoids and alkaloids, which possess diverse biological activities [].
  • Medicinal Chemistry: Researchers utilize this reaction to create novel drug candidates by incorporating specific functional groups onto existing scaffolds, potentially leading to the development of new therapeutic agents [].
  • Materials Science: Michael addition with diethyl phenylmalonate finds applications in the synthesis of polymers with tailored properties for various applications, such as drug delivery systems and functional materials.

Decarboxylative Aldol Reactions

Diethyl phenylmalonate can participate in decarboxylative aldol reactions, another essential carbon-carbon bond-forming reaction in organic synthesis. In this reaction, the diethyl ester group of the molecule undergoes decarboxylation, generating a reactive enolate intermediate that reacts with an aldehyde or ketone, leading to the formation of β-hydroxycarbonyl compounds. These products serve as key building blocks for constructing diverse complex molecules, finding applications in:

  • Organic Synthesis: Decarboxylative aldol reactions with diethyl phenylmalonate are employed in the synthesis of various organic compounds, including pharmaceuticals, fine chemicals, and functional materials [].
  • Natural Product Synthesis: This reaction scheme is valuable for synthesizing various natural products with diverse biological functions, contributing to the discovery and development of novel therapeutic agents [].

Other Applications

Beyond the aforementioned primary applications, diethyl phenylmalonate also finds use in various other areas of scientific research:

  • Asymmetric Synthesis: Researchers utilize diethyl phenylmalonate in asymmetric synthesis protocols to create chiral molecules with high enantioselectivity, crucial for developing enantiopure drugs and other bioactive compounds [].
  • Heterocyclic Chemistry: This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds, which are essential building blocks for numerous pharmaceuticals and functional materials [].

XLogP3

2.6

Melting Point

16.5 °C

Other CAS

83-13-6

Wikipedia

Diethyl phenylmalonate

General Manufacturing Information

Propanedioic acid, 2-phenyl-, 1,3-diethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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